molecular formula C7H12Br2O2 B15199654 2-(Bromomethyl)-2-(3-bromopropyl)-1,3-dioxolane

2-(Bromomethyl)-2-(3-bromopropyl)-1,3-dioxolane

Cat. No.: B15199654
M. Wt: 287.98 g/mol
InChI Key: DKETUVYWMWAGNE-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-2-(3-bromopropyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at non-adjacent positions. This compound is characterized by the presence of bromomethyl and bromopropyl groups attached to the dioxolane ring, making it a halogenated derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-2-(3-bromopropyl)-1,3-dioxolane typically involves the reaction of a dioxolane precursor with brominating agents. One common method is the bromination of 2-(hydroxymethyl)-2-(3-hydroxypropyl)-1,3-dioxolane using phosphorus tribromide (PBr3) or hydrobromic acid (HBr) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. The use of automated systems ensures consistent quality and yield. The bromination reaction is monitored closely to optimize the reaction conditions and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-2-(3-bromopropyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted dioxolanes with different functional groups.

    Elimination Reactions: Formation of alkenes.

    Oxidation and Reduction: Formation of alcohols, ketones, or other oxidized/reduced derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the modification of biomolecules for research purposes.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-2-(3-bromopropyl)-1,3-dioxolane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In elimination reactions, the compound undergoes deprotonation to form alkenes. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-2-(3-chloropropyl)-1,3-dioxolane: Similar structure but with chlorine atoms instead of bromine.

    2-(Hydroxymethyl)-2-(3-hydroxypropyl)-1,3-dioxolane: Hydroxyl groups instead of bromine atoms.

    2-(Methyl)-2-(3-methylpropyl)-1,3-dioxolane: Methyl groups instead of bromine atoms.

Uniqueness

2-(Bromomethyl)-2-(3-bromopropyl)-1,3-dioxolane is unique due to the presence of bromine atoms, which make it more reactive in nucleophilic substitution and elimination reactions compared to its chloro or hydroxy analogs. The bromine atoms also influence the compound’s physical and chemical properties, making it suitable for specific applications in synthesis and research.

Properties

Molecular Formula

C7H12Br2O2

Molecular Weight

287.98 g/mol

IUPAC Name

2-(bromomethyl)-2-(3-bromopropyl)-1,3-dioxolane

InChI

InChI=1S/C7H12Br2O2/c8-3-1-2-7(6-9)10-4-5-11-7/h1-6H2

InChI Key

DKETUVYWMWAGNE-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)(CCCBr)CBr

Origin of Product

United States

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